molecular formula C19H18N2O2S B2419431 4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234856-35-9

4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2419431
CAS No.: 1234856-35-9
M. Wt: 338.43
InChI Key: KBPMIHAMTRNHIR-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with methoxy, pyridinylmethyl, and thiophenylmethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Substitution Reactions:

    Purification: The final product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products depend on the specific reactions and conditions but can include hydroxylated, aminated, or further substituted derivatives of the original compound.

Scientific Research Applications

4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide may have applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its structural features.

    Biological Studies: Investigating its interactions with biological targets.

    Material Science: Possible use in the development of organic materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(pyridin-2-ylmethyl)benzamide
  • 4-methoxy-N-(thiophen-3-ylmethyl)benzamide
  • N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Uniqueness

The unique combination of methoxy, pyridinylmethyl, and thiophenylmethyl groups in 4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-18-7-5-16(6-8-18)19(22)21(12-15-9-11-24-14-15)13-17-4-2-3-10-20-17/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPMIHAMTRNHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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